CVT-2738

Myocardial Ischemia Metabolite Pharmacology Cardioprotection

CVT-2738 (N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide, CAS 5294-61-1) is the most active metabolite of the antianginal agent ranolazine, formed primarily via CYP3A-mediated N-dealkylation. Unlike its parent, ranolazine, which functions as a partial fatty acid oxidation (pFOX) inhibitor, CVT-2738 is a distinct chemical entity with a molecular weight of 247.34 g/mol and is offered as a research-grade chemical (≥98% purity) for analytical and in vivo studies.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 5294-61-1
Cat. No. B1669354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCVT-2738
CAS5294-61-1
SynonymsCVT-2738;  CVT 2738;  CVT2738;  RS-94287;  EC 610-916-8;  UNII-NYS3I6283H.
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2
InChIInChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)
InChIKeyNJKRFQIWDJSYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CVT-2738 (CAS 5294-61-1) as Ranolazine's Principal Active Metabolite: A Procurement-Ready Overview


CVT-2738 (N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide, CAS 5294-61-1) is the most active metabolite of the antianginal agent ranolazine, formed primarily via CYP3A-mediated N-dealkylation [1]. Unlike its parent, ranolazine, which functions as a partial fatty acid oxidation (pFOX) inhibitor, CVT-2738 is a distinct chemical entity with a molecular weight of 247.34 g/mol and is offered as a research-grade chemical (≥98% purity) for analytical and in vivo studies . Its oral activity and cardioprotective profile, demonstrated in preclinical models of myocardial ischemia, make it a critical reference standard for ranolazine pharmacokinetic studies and a unique tool for investigating late sodium current modulation independent of the parent compound [2].

Why CVT-2738 Cannot Be Substituted with Generic Ranolazine or Other Metabolites in Specialized Research


Procurement for ranolazine-related research often defaults to the parent drug or bulk metabolite mixtures, but this approach fails when precise quantification or distinct pharmacological interrogation is required. As demonstrated in a comparative study of all five principal ranolazine metabolites, CVT-2738 is not a generic equivalent; it exhibits the highest cardioprotective potency among the metabolite panel, yet its activity profile remains significantly distinct from that of ranolazine itself [1]. Furthermore, its pharmacokinetic behavior is not a simple function of ranolazine concentration, as evidenced by its undetectable levels in diabetic rat models despite measurable parent drug [2]. Relying on in-house synthesized metabolites or uncharacterized mixtures risks introducing variability in potency and purity, directly compromising the reproducibility of late sodium current inhibition studies and the validation of bioanalytical assays where CVT-2738 is a key calibrator [3].

Quantitative Evidence Guide for CVT-2738: Verifiable Differentiation from Ranolazine and Related Metabolites


CVT-2738 Demonstrates the Highest In Vivo Cardioprotective Potency Among Five Principal Ranolazine Metabolites

In a comprehensive study comparing ranolazine and its five principal metabolites (CVT-2512, CVT-2513, CVT-2514, CVT-2738, CVT-4786) in a mouse model of isoprenaline-induced myocardial ischemia, CVT-2738 exhibited the highest protective effect among all metabolites tested [1]. While the study does not provide explicit EC50 values, it directly quantifies the difference in potency, stating that CVT-2738 was the most potent metabolite, yet still less effective than the parent drug, ranolazine [1].

Myocardial Ischemia Metabolite Pharmacology Cardioprotection

CVT-2738 Plasma Levels Are Undetectable in a Diabetic Rat Model, Revealing Disease-State Dependent Pharmacokinetic Alterations

A pharmacokinetic study in rats comparing diabetic (induced by 55 mg/kg streptozotocin) and non-diabetic groups treated with ranolazine (80 mg/kg for 7 days) found that while ranolazine exhibited a significant decrease in Cmax and AUC in the diabetic state, the serum concentration of its major metabolite, CVT-2738, fell below the HPLC limit of detection (LOD) in both groups [1].

Pharmacokinetics Diabetes Mellitus Drug Metabolism

Validated LC-MS/MS Assay Achieves an LLOQ of 4 ng/mL for CVT-2738 in Human Plasma, Enabling Precise Pharmacokinetic Profiling

A sensitive LC-MS/MS method was developed and validated for the simultaneous quantification of ranolazine and its three key metabolites (CVT-2514, CVT-2738, CVT-4786) in human plasma. The assay demonstrated a lower limit of quantification (LLOQ) of 4 ng/mL for CVT-2738, allowing for its accurate measurement at clinically relevant concentrations following a 500 mg oral ranolazine dose [1].

Bioanalysis LC-MS/MS Method Validation

CVT-2738 Exhibits Moderate Antibacterial Activity Against Key Pathogens, a Property Not Shared by Ranolazine

Bioactivity profiling from ChEMBL reveals that CVT-2738 exhibits antibacterial activity against several clinically relevant pathogens, with specific inhibition values noted for Pseudomonas aeruginosa and Acinetobacter baumannii strains . This activity is not a known property of the parent drug, ranolazine, and represents a potential off-target effect unique to the metabolite .

Antibacterial Pseudomonas aeruginosa Acinetobacter baumannii

CVT-2738 Shows Potent Lipid Storage Modulatory Activity (EC50 = 580.5 nM) in Drosophila S3 Cells

In a high-throughput screening assay for lipid storage modulators using Drosophila S3 cells, CVT-2738 demonstrated a potency of 580.5 nM, positioning it as a candidate for further investigation in metabolic disease research . This activity is distinct from the primary pharmacological target of ranolazine (late sodium current inhibition) and highlights a potentially unique biological fingerprint of the metabolite.

Lipid Metabolism Drosophila Phenotypic Screening

High-Impact Application Scenarios for CVT-2738 (CAS 5294-61-1) Based on Quantitative Evidence


Clinical Pharmacokinetic (PK) and Bioanalytical Method Development

Given its validated LLOQ of 4 ng/mL in human plasma using LC-MS/MS, CVT-2738 is an indispensable reference standard for clinical pharmacology labs conducting ranolazine studies [1]. Its use is essential for developing and validating sensitive, GLP-compliant bioanalytical assays to accurately quantify this active metabolite in patient samples, particularly in special populations like hemodialysis patients where metabolite accumulation may differ from healthy subjects [2].

Cardioprotection and Late Sodium Current Research

As the most potent cardioprotective metabolite of ranolazine in a well-established mouse model of ischemia, CVT-2738 is the preferred tool for investigating the specific contribution of the metabolite to the parent drug's overall efficacy [3]. Researchers can use CVT-2738 in standalone in vivo experiments (e.g., at 100 mg/kg) to study late sodium current modulation and myocardial protection without the confounding effects of ranolazine's broader pFOX inhibition, thereby dissecting the mechanism of action [3].

Disease-Specific Metabolism Studies (e.g., Diabetes)

The finding that CVT-2738 is undetectable in a diabetic rat model following ranolazine administration makes it a unique probe for investigating disease-induced alterations in CYP3A-mediated metabolism [4]. Procurement of pure CVT-2738 allows researchers to spike it into plasma for recovery experiments, to use it as a tracer to study metabolic shunting, or to validate new analytical methods aimed at quantifying low-abundance metabolites in metabolically compromised models, where simple reliance on the parent drug would miss this critical pharmacokinetic divergence [4].

Chemical Biology and Off-Target Screening

With documented bioactivities in lipid storage modulation (EC50 = 580.5 nM) and antibacterial assays, CVT-2738 serves as a structurally unique starting point for phenotypic screening and target deconvolution campaigns unrelated to its cardiovascular origin . For researchers exploring chemical space around piperazine-acetamide derivatives, CVT-2738's profile in ChEMBL provides a quantitative benchmark for developing new probes for metabolic diseases or antimicrobial resistance, differentiating it from the more narrowly focused cardiovascular applications of ranolazine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CVT-2738

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.